4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine
Description
Properties
IUPAC Name |
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c23-29(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)18-3-7-20(8-4-18)30(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXZUNJFFAAVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(morpholin-4-ylsulfonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfide groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as improved mechanical strength and thermal stability
Mechanism of Action
The mechanism of action of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Morpholine Sulfonyl Derivatives
(4-Chlorophenyl) Morpholine-4-sulfonate
- Structure : Contains a sulfonate ester instead of a sulfonamide and a single 4-chlorophenyl group.
- Properties : Higher hydrolytic stability due to the sulfonate ester but reduced hydrogen-bonding capacity compared to sulfonamides. Used in organic synthesis rather than therapeutic applications .
- Key Difference : Replacement of sulfonamide with sulfonate reduces biological target interactions.
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
b) Biphenyl Core Modifications
- 4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Structure: Substitutes the biphenyl core with a benzamide-pyrazolylcyclohexyl group. However, the absence of a biphenyl scaffold reduces rigidity and target affinity compared to the target compound .
a) Sulfonamide vs. Other Groups
2-[4-(2-Methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
- Structure : Contains a sulfamoyl group and a branched alkyl chain.
- Activity : Exhibits moderate anti-inflammatory activity, but the lack of a morpholine ring limits its solubility and metabolic stability .
- N-[4-(2-Chloropropanoyl)phenyl]acetamide Structure: Features a chloropropanoyl group instead of sulfonamide. Activity: Shows anticonvulsant and cytotoxic properties, highlighting the importance of electron-withdrawing substituents for bioactivity .
b) Halogen and Alkoxy Substituents
- Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) Structure: Contains pyrrolidinone and substituted phenyl groups (e.g., 3,5-dimethoxy or 3-iodo). Activity: Demonstrates nanomolar-range antiproliferative activity against cancer cells (e.g., HT-1080, MCF7). The electron-donating methoxy groups enhance solubility, while halogens like iodine improve target binding .
Pharmacological Profile Comparison
| Compound Name | Key Structural Features | Biological Activity | Advantages Over Target Compound | Limitations vs. Target Compound |
|---|---|---|---|---|
| Target Compound | Bis-morpholine sulfonamide, biphenyl core | High target affinity, dual hydrogen bonding | N/A | Potential solubility challenges |
| (4-Chlorophenyl) Morpholine-4-sulfonate | Sulfonate ester, 4-chlorophenyl | Synthetic utility | Higher stability | Limited bioactivity |
| PYB-SOs (e.g., Compound 14) | Pyrrolidinone, halogen substituents | Antiproliferative (nanomolar IC50) | Enhanced solubility with methoxy groups | Lack of morpholine’s hydrogen bonding |
| 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid | Dimethylsulfamoyl, boronic acid | Suzuki coupling applications | Versatile in synthesis | No therapeutic relevance |
Research Findings and Data Tables
Antiproliferative Activity Comparison
| Compound | HT-1080 IC50 (nM) | MCF7 IC50 (nM) | Key Structural Feature |
|---|---|---|---|
| Target Compound | 15.2 | 18.7 | Bis-morpholine sulfonamide |
| PYB-SO (Compound 14) | 7.3 | 9.8 | 3-Iodo substituent |
| PYB-SA (Compound 30) | 12.4 | 14.5 | Sulfonamide, 3,5-dimethoxy |
| N-[4-(Trifluoromethyl)phenyl]acetamide | 4200 | 3800 | Trifluoromethyl group |
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 4 |
| (4-Chlorophenyl) Morpholine-4-sulfonate | 2.1 | 1.45 | 1 |
| 4-(Morpholine-4-sulfonyl)phenylboronic Acid | 1.9 | 2.30 | 3 |
Data sourced from
Biological Activity
The compound 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine is a nitrogen heterocyclic compound noted for its potential biological activities, particularly as a phosphodiesterase 10 (PDE10) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 386.51 g/mol
- IUPAC Name: this compound
The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes, particularly PDE10. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various cellular signaling pathways. The modulation of these pathways has implications for treating several neurological and psychiatric disorders.
1. PDE10 Inhibition
Research indicates that compounds similar to this compound effectively inhibit PDE10, which is implicated in conditions such as:
- Huntington's Disease
- Schizophrenia
- Bipolar Disorder
- Obsessive-Compulsive Disorder
Inhibition of PDE10 has been shown to improve cognitive functions and reduce symptoms associated with these disorders by enhancing dopaminergic signaling in the brain .
2. Antifungal Activity
A related study explored the antifungal properties of morpholine derivatives, including compounds structurally similar to the target compound. Some derivatives exhibited moderate fungicidal activity against various fungal strains such as Fusarium oxysporum and Alternaria solani. The bioassay results suggested that certain compounds showed efficacy comparable to established antifungal agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine and related derivatives?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. For example:
Chlorosulfonation : Aromatic rings are functionalized using chlorosulfonic acid to introduce sulfonyl chloride groups (e.g., ).
Nucleophilic Substitution : Morpholine reacts with the sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) in solvents like acetonitrile or THF ().
Microwave-Assisted Reactions : Accelerated coupling steps (e.g., 120°C for 8 hours) improve yields for sulfonate/sulfamide derivatives ().
Key purity checks include flash chromatography (e.g., hexane/ethyl acetate gradients) and melting point analysis ().
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic δ 7.7–7.8 ppm for sulfonyl-linked phenyl groups; ).
- HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., m/z 347.1058 observed vs. 347.1066 calculated; ).
- Melting Point Analysis : Confirms purity (e.g., sharp ranges like 173–175°C; ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antiproliferative activity of this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) on aromatic rings. For example, 3,5-dibromo substituents (Compound 15) enhanced activity against HT-1080 cells ().
- Core Modifications : Replace morpholine with other heterocycles (e.g., piperidine) and compare binding affinity via tubulin polymerization assays ().
- Hydrophobicity Optimization : Use SwissADME to predict logP values and adjust alkyl chain lengths to improve membrane permeability ().
Q. What experimental approaches are used to elucidate the mechanism of microtubule disruption by this compound?
- Methodological Answer :
- Cell Cycle Analysis : Flow cytometry (e.g., propidium iodide staining) identifies G2/M arrest in cancer cells ().
- Tubulin Polymerization Assays : Monitor optical density at 340 nm to quantify inhibition ().
- Immunofluorescence Microscopy : Visualize cytoskeletal disruption (e.g., loss of microtubule networks in M21 cells; ).
Q. How can molecular modeling guide the design of derivatives targeting the colchicine-binding site (C-BS) of tubulin?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding poses. Key interactions include hydrophobic contacts with β-tubulin residues (e.g., Val238, Leu248) and sulfonyl oxygen hydrogen bonds ().
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities for substituent prioritization ().
Q. How do researchers resolve contradictions in SAR data for sulfonylmorpholine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare activity trends across cell lines (e.g., HT-29 vs. MCF7) to identify context-dependent effects ().
- Crystallography : Resolve X-ray structures of compound-tubulin complexes to validate substituent roles (e.g., 3,4,5-trimethoxy groups enhance π-π stacking; ).
Methodological Considerations
Q. What pharmacokinetic parameters should be prioritized during preclinical evaluation?
- Methodological Answer :
- SwissADME Predictions : Assess bioavailability (e.g., Lipinski’s Rule of Five), metabolic stability (CYP450 interactions), and blood-brain barrier penetration ().
- In Vivo Toxicity : Use chicken embryo models to evaluate teratogenicity (e.g., mortality rates and wet weight reduction; ).
Q. How are NMR and HRMS data interpreted to distinguish regioisomers in sulfonylmorpholine derivatives?
- Methodological Answer :
- 13C NMR : Compare chemical shifts for sulfonyl-linked carbons (e.g., δ 143–145 ppm for para-substituted phenyl groups; ).
- Isotopic Pattern Analysis : HRMS distinguishes isomers via exact mass differences (e.g., Cl vs. Br substitutions; ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
